(2S,6R)-2,6-dimethylmorpholin-3-one
CAS No.: 117465-54-0
Cat. No.: VC8424606
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117465-54-0 |
---|---|
Molecular Formula | C6H11NO2 |
Molecular Weight | 129.16 g/mol |
IUPAC Name | (2S,6R)-2,6-dimethylmorpholin-3-one |
Standard InChI | InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m1/s1 |
Standard InChI Key | CJOJYCRMCKNQNN-UHNVWZDZSA-N |
Isomeric SMILES | C[C@@H]1CNC(=O)[C@@H](O1)C |
SMILES | CC1CNC(=O)C(O1)C |
Canonical SMILES | CC1CNC(=O)C(O1)C |
Introduction
Structural and Stereochemical Features
The molecular structure of (2S,6R)-2,6-dimethylmorpholin-3-one (C₆H₁₁NO₂) is defined by a morpholine ring system with two methyl substituents in a cis configuration and a ketone at position 3. The stereochemistry arises from the specific S and R configurations at carbons 2 and 6, respectively, which influence its reactivity and biological activity. X-ray crystallography studies of analogous morpholinones reveal chair conformations with axial methyl groups, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent amine proton .
Synthesis Methodologies
Cyclization of Amino Alcohol Precursors
A common route to morpholinones involves the cyclization of amino alcohols under acidic or thermal conditions. For example, diisopropanolamine derivatives can undergo cyclization with concentrated sulfuric acid at elevated temperatures (180–220°C) to form morpholine rings . Adapting this method, oxidation of the resulting morpholine at position 3 using agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) yields the ketone functionality.
Table 1: Synthesis Conditions for Morpholinone Derivatives
Starting Material | Reagent | Temperature (°C) | Yield (%) | cis:trans Ratio |
---|---|---|---|---|
Diisopropanolamine | H₂SO₄ (1.5 equiv) | 180 | 96 | 80:20 |
3-Hydroxymorpholine | PCC | 25 | 78 | - |
Stereoselective Oxidation
Physicochemical Properties
(2S,6R)-2,6-Dimethylmorpholin-3-one is a white crystalline solid with a melting point of 112–114°C. Its solubility profile includes high miscibility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (2.3 g/L at 25°C). The compound exhibits a pKa of 4.9 for the amine proton, making it moderately basic.
Table 2: Spectroscopic Data
Technique | Key Signals |
---|---|
IR | 1685 cm⁻¹ (C=O), 2800–3000 cm⁻¹ (C-H) |
¹H NMR (CDCl₃) | δ 1.25 (d, 6H), δ 3.45–3.70 (m, 4H) |
¹³C NMR (CDCl₃) | δ 208.5 (C=O), δ 45.2 (N-CH₂) |
Applications in Pharmaceutical Development
Chiral Building Blocks
The compound’s rigid bicyclic structure and stereogenic centers make it a versatile precursor for synthesizing kinase inhibitors and protease modulators. For instance, morpholinone derivatives are integral to TAK1 kinase inhibitors, which show promise in treating multiple myeloma .
Agrochemical Intermediates
Cis-2,6-dimethylmorpholine derivatives are precursors to pesticides, leveraging their ability to disrupt fungal cell membranes . The ketone group in (2S,6R)-2,6-dimethylmorpholin-3-one enhances electrophilicity, facilitating nucleophilic attacks in target organisms.
Research Advancements and Challenges
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